molecular formula C13H22N4 B8571579 4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine

4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine

Cat. No.: B8571579
M. Wt: 234.34 g/mol
InChI Key: JXVVSBBCRBGZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine is a chemical compound with a complex structure that includes a piperidine ring and a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-(dimethylamino)piperidine with benzene-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-yl)benzene-1,2-diamine
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
  • (4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]

Uniqueness

4-(4-Dimethylaminopiperidin-1-yl)benzene-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a benzene ring with dimethylamino and diamine functional groups makes it versatile for various applications .

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]benzene-1,2-diamine

InChI

InChI=1S/C13H22N4/c1-16(2)10-5-7-17(8-6-10)11-3-4-12(14)13(15)9-11/h3-4,9-10H,5-8,14-15H2,1-2H3

InChI Key

JXVVSBBCRBGZIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To [1-(3-amino-4-nitro-phenyl)piperidin-4-yl]-dimethyl-amine (3.8 g, 14.4 mmol) was added Pd/C (300 mg) in EtOH (205 mL). The flask was shaken under H2 atmosphere for 6 hours. The catalyst was removed by filtration and the filtrate evaporated to dryness to give 4-(4-dimethylamino-piperidin-1-yl)benzene-1,2-diamine which was used directly in the next step.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.